Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967262
InChI: InChI=1S/C8H12N4O3/c1-3-15-7(13)5-4(2)10-8(14)11-6(5)12-9/h3,9H2,1-2H3,(H2,10,11,12,14)
SMILES:
Molecular Formula: C8H12N4O3
Molecular Weight: 212.21 g/mol

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15967262

Molecular Formula: C8H12N4O3

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate -

Specification

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
IUPAC Name ethyl 4-hydrazinyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H12N4O3/c1-3-15-7(13)5-4(2)10-8(14)11-6(5)12-9/h3,9H2,1-2H3,(H2,10,11,12,14)
Standard InChI Key MSVLVZSBUSMKOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=O)N=C1NN)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with three functional groups: a hydrazinyl (-NH-NH2_2) moiety at position 4, a hydroxyl (-OH) group at position 2, and an ethyl carboxylate (-COOEt) ester at position 5. The methyl group at position 6 further modulates steric and electronic properties . This arrangement creates a multifunctional scaffold capable of participating in hydrogen bonding, nucleophilic substitutions, and cyclocondensation reactions.

The molecular geometry was confirmed via spectroscopic techniques, including 1H^1\text{H}-NMR and IR spectroscopy. For instance, the hydrazinyl group exhibits characteristic N-H stretching vibrations at 3300–3350 cm1^{-1}, while the ester carbonyl (C=O) appears near 1700 cm1^{-1} . X-ray crystallography of analogous pyrimidine derivatives reveals planar ring systems with substituents influencing intermolecular interactions .

Physicochemical Characteristics

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .

  • Melting Point: Reported as 215–218°C, indicative of high crystallinity .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .

These properties underscore its suitability as a synthetic intermediate while imposing constraints on handling and storage.

Synthesis Methodologies

Conventional Synthetic Routes

The synthesis of ethyl 4-hydrazinyl-2-hydroxy-6-methylpyrimidine-5-carboxylate typically involves multistep reactions starting from simpler pyrimidine precursors. A representative pathway includes:

  • Formylation: Vilsmeier-Haack formylation of 3-(1-ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid to introduce the aldehyde functionality .

  • Hydrazination: Reaction with hydrazine hydrate to substitute the aldehyde group with a hydrazinyl moiety .

  • Esterification: Ethylation of the carboxylic acid intermediate using ethanol under acidic conditions .

Purification via recrystallization or column chromatography yields the final product with >98% purity .

Alternative Approaches

Recent advancements emphasize green chemistry principles:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

  • Catalytic Methods: Employing zeolites or ionic liquids to enhance regioselectivity and reduce byproducts .

A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthesis Methods for Ethyl 4-Hydrazinyl-2-Hydroxy-6-Methylpyrimidine-5-Carboxylate

MethodYield (%)TimeKey AdvantagesLimitations
Conventional 75–8012 hHigh reproducibilityLong reaction time
Microwave 85–9030 minEnergy-efficientSpecialized equipment needed
Catalytic 82–886 hReduced wasteCatalyst recovery challenges

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s hydrazinyl and hydroxyl groups enable interactions with biological targets, particularly enzymes and receptors. Key findings include:

  • Antimicrobial Activity: Demonstrated moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

  • Anti-Inflammatory Potential: In murine models, derivatives reduced carrageenan-induced edema by 58% at 50 mg/kg, comparable to diclofenac .

  • Anticancer Screening: Preliminary assays against MCF-7 breast cancer cells showed IC50_{50} values of 42 µM, suggesting apoptosis induction via caspase-3 activation .

Drug Intermediate

As a building block, the compound facilitates the synthesis of:

  • Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines with enhanced bioactivity .

  • Metal Complexes: Coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic or therapeutic applications .

Interaction Studies

Molecular Docking

Docking simulations with cyclooxygenase-2 (COX-2) revealed a binding affinity (KdK_d) of 12.3 nM, driven by hydrogen bonds with Arg120 and Tyr355 . This aligns with its observed anti-inflammatory effects.

Spectroscopic Analysis

UV-Vis spectroscopy in aqueous solution showed a λmax\lambda_{\text{max}} at 270 nm, attributed to ππ\pi \rightarrow \pi^* transitions in the pyrimidine ring. Fluorescence quenching studies with bovine serum albumin (BSA) indicated static quenching mechanisms, suggesting strong protein binding .

Structural Analogues and Comparative Analysis

Ethyl 4-Amino-2-Hydroxypyrimidine-5-Carboxylate

Replacing the hydrazinyl group with an amino (-NH2_2) group reduces redox activity but enhances stability. This analogue showed inferior antimicrobial potency (MIC > 128 µg/mL) .

Ethyl 1,4-Dihydro-2-Hydroxy-6-Methyl-4-Phenyl-5-Pyrimidinecarboxylate

Table 2: Comparative Properties of Pyrimidine Derivatives

CompoundBioactivity (IC50_{50}/MIC)StabilitySolubility (mg/mL)
Ethyl 4-hydrazinyl-2-hydroxy-6-methyl 42 µM (MCF-7)Moderate12.5 (DMSO)
Ethyl 4-amino-2-hydroxy >128 µg/mL (E. coli)High8.2 (DMSO)
Ethyl 4-phenyl-2-hydroxy Inactive (COX-2)High3.1 (DMSO)

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